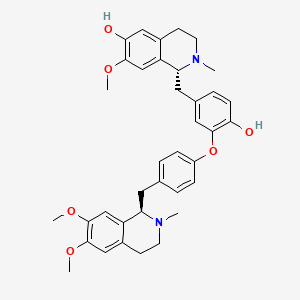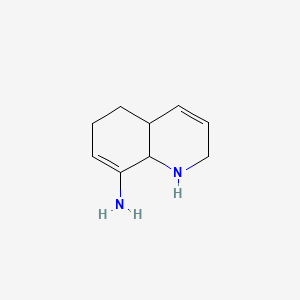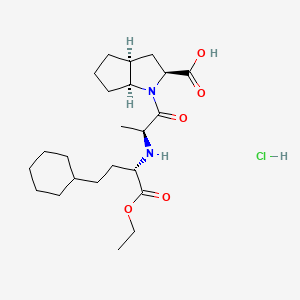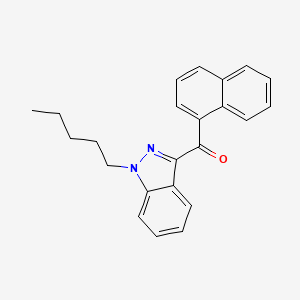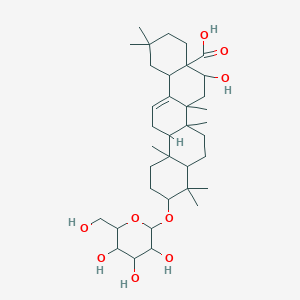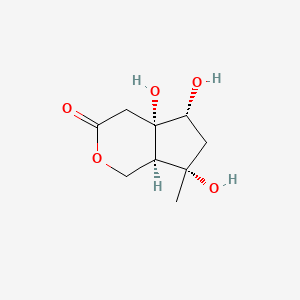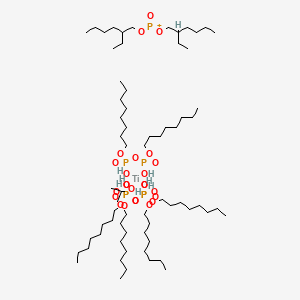
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O'')bis(P,P-dioctyl diphosphato(2-)-O'',O'''')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) is a complex chemical compound known for its unique properties and applications. This compound is primarily used as a coupling agent to enhance the dispersion of inorganic fillers in polymer systems such as polyethylene (PE) and polypropylene (PP). It modifies the surface of filler particles, allowing for increased filler content while maintaining the mechanical properties of the polymer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves the reaction of titanium alkoxides with P,P-dioctyl diphosphate and bis(2-ethylhexyl) phosphonate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process typically includes the following steps:
Mixing: The reactants are mixed in a reactor under controlled conditions.
Reaction: The mixture is heated to the required temperature to initiate the reaction.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Packaging: The final product is packaged for distribution and use in various applications.
化学反応の分析
Types of Reactions
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, toluene). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions may yield derivatives with different functional groups .
科学的研究の応用
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves its ability to form molecular bridges at the interface between inorganic fillers and polymers. This interaction enhances the dispersion of fillers in the polymer matrix, leading to improved mechanical properties and processability. The compound reacts with hydroxyl groups and free protons on the inorganic surface, forming organic monomolecular layers that bond with the polymer .
類似化合物との比較
Similar Compounds
Silane Coupling Agents: Silane coupling agents react with hydroxyl groups on the filler surface via water condensation of silanol-siloxane processes.
Titanate Coupling Agents: Titanate coupling agents, such as the compound , react with both hydroxyl groups and free protons on the inorganic interface, forming organic monomolecular layers that bond with polymers.
Uniqueness
The uniqueness of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) lies in its ability to enhance the dispersion of inorganic fillers in polymer systems more effectively than silane coupling agents. This results in improved mechanical properties, processability, and cost savings in the production of high-performance materials .
特性
CAS番号 |
128439-96-3 |
|---|---|
分子式 |
C67H150O25P7Ti+ |
分子量 |
1620.595 |
IUPAC名 |
bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C16H34O3P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2;1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18)(H,19,20);15-16H,5-14H2,1-4H3;3-4H,1-2H3;/q;;;+1;; |
InChIキー |
COBLHRRZACEOBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCC(CC)CO[P+](=O)OCC(CC)CCCC.CC(C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



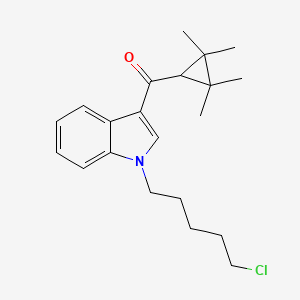
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
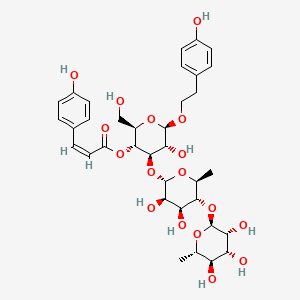
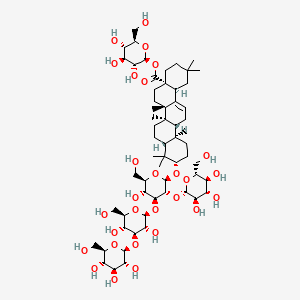
![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)
